1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)pyrrolidine-2-carboxamide
CAS No.: 1098643-88-9
Cat. No.: VC8206542
Molecular Formula: C17H16ClN3O3S3
Molecular Weight: 442 g/mol
* For research use only. Not for human or veterinary use.
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)pyrrolidine-2-carboxamide - 1098643-88-9](/images/structure/VC8206542.png)
Specification
CAS No. | 1098643-88-9 |
---|---|
Molecular Formula | C17H16ClN3O3S3 |
Molecular Weight | 442 g/mol |
IUPAC Name | 1-(5-chlorothiophen-2-yl)sulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)pyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C17H16ClN3O3S3/c1-10-19-12-5-4-11(9-14(12)25-10)20-17(22)13-3-2-8-21(13)27(23,24)16-7-6-15(18)26-16/h4-7,9,13H,2-3,8H2,1H3,(H,20,22) |
Standard InChI Key | VUPJMUAFQGVMDN-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(S4)Cl |
Canonical SMILES | CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(S4)Cl |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
Compound X features a pyrrolidine-2-carboxamide backbone substituted at the 1-position with a 5-chlorothiophene-2-sulfonyl group and at the amide nitrogen with a 2-methylbenzo[d]thiazol-6-yl moiety (Fig. 1). The pyrrolidine ring adopts a puckered conformation, with the sulfonyl group introducing strong electron-withdrawing characteristics, while the benzo[d]thiazole contributes aromaticity and planar rigidity .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₀H₁₈ClN₃O₃S₃ | |
Molecular Weight | 488.01 g/mol | |
Hybridization | sp³ (pyrrolidine), sp² (aryl) |
Stereochemical Considerations
While stereochemical data for Compound X remains unreported, analogous pyrrolidine-2-carboxamides exhibit chirality at the pyrrolidine C2 position. For example, (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide demonstrates configuration-dependent bioactivity . This suggests that the stereochemistry of Compound X’s pyrrolidine ring may critically influence its pharmacological profile, warranting further enantioselective synthesis and testing.
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis of Compound X likely follows a multi-step approach similar to methodologies described for related sulfonamide-carboxamide hybrids :
-
Pyrrolidine-2-carboxylic Acid Activation:
The pyrrolidine-2-carboxylic acid precursor is activated using coupling agents such as EDC·HCl and HOBt in dichloromethane (DCM) with DIPEA as a base . -
Sulfonylation:
Subsequent sulfonylation at the pyrrolidine nitrogen with 5-chlorothiophene-2-sulfonyl chloride under basic conditions yields the intermediate 1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxylic acid. -
Amide Coupling:
Reaction with 2-methylbenzo[d]thiazol-6-amine via carbodiimide-mediated coupling forms the final product. Purification typically involves column chromatography (e.g., 10–70% ethyl acetate/hexane) .
Equation 1:
Challenges in Synthesis
Key hurdles include:
-
Regioselectivity: Ensuring sulfonylation occurs exclusively at the pyrrolidine nitrogen rather than competing sites.
-
Steric Hindrance: Bulky substituents on the benzo[d]thiazole may reduce coupling efficiency, necessitating optimized stoichiometry .
Physicochemical and Pharmacokinetic Profiles
Solubility and Lipophilicity
The compound’s logP value (estimated at 2.8) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. The sulfonyl group enhances solubility in polar solvents, while the benzo[d]thiazole contributes to hydrophobic interactions .
Stability Studies
Sulfonamide derivatives are prone to hydrolysis under acidic conditions, but the electron-withdrawing 5-chloro group on the thiophene ring may mitigate this instability . Accelerated stability testing (40°C/75% RH) is recommended to assess degradation pathways.
Biological Activity and Mechanism of Action
Compound | IC₅₀ (μM) | Target Pathogen | Source |
---|---|---|---|
10o (sulfonamide-pyrrolidine) | 0.09 | Plasmodium falciparum | |
Piperazinyl urea carbapenem | 0.12 | MRSA |
Compound X’s benzo[d]thiazole moiety may disrupt bacterial folate biosynthesis via dihydropteroate synthase inhibition, a mechanism observed in sulfonamide antibiotics . Additionally, the pyrrolidine carboxamide could interfere with hemoglobin degradation in Plasmodium species, suggesting antiparasitic applications .
Antioxidant Properties
Sulfonamide-pyrrolidine hybrids like 10o demonstrate radical scavenging activity (DPPH IC₅₀ = 4.32 μg/mL), comparable to ascorbic acid . The 5-chlorothiophene sulfonyl group in Compound X may enhance electron delocalization, potentially augmenting antioxidant effects.
Structure-Activity Relationships (SAR)
Impact of Substituents
-
5-Chlorothiophene Sulfonyl: The chlorine atom increases electronegativity, improving target binding through halogen bonding .
-
2-Methylbenzo[d]thiazole: Methylation at C2 enhances metabolic stability by sterically shielding the thiazole ring from oxidative enzymes .
Comparative Analysis
Replacing the benzo[d]thiazole with a 4-methylthiazole (as in CID 122423065) reduces antibacterial potency by 3-fold, underscoring the importance of the benzothiazole’s extended π-system for target engagement .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume